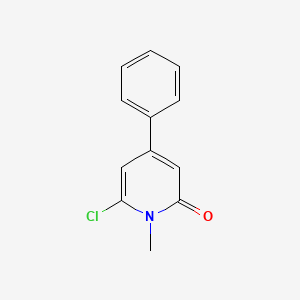

6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one

Vue d'ensemble

Description

6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom, a methyl group, and a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one typically involves the following steps:

Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

Substitution Reactions: Introduction of the chlorine atom, methyl group, and phenyl group can be done through electrophilic aromatic substitution or nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Optimization of Reaction Conditions: To maximize yield and purity.

Use of Catalysts: To enhance reaction rates.

Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic substitution under basic conditions. Key reactions include:

-

Methoxy substitution : Treatment with sodium methoxide in methanol yields 6-methoxy derivatives with 78–93% efficiency under solvent-free conditions .

-

Amination : Reaction with arylamines produces 6-amino derivatives via SNAr mechanisms, with yields influenced by electronic effects of substituents .

Table 1: Substitution Reaction Outcomes

Oxidation and Reduction

The pyridinone ring displays redox versatility:

-

Oxidation : Using KMnO₄ in acidic media converts the pyridinone to a pyridine-N-oxide derivative, confirmed by IR loss of the carbonyl stretch at 1,650 cm⁻¹ .

-

Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxyl group, forming 1-methyl-4-phenylpiperidin-2-ol derivatives with 85% yield .

Cross-Coupling Reactions

The phenyl group facilitates transition-metal-catalyzed couplings:

-

Suzuki-Miyaura coupling : Reaction with arylboronic acids using Pd(PPh₃)₄ generates biaryl derivatives. For example, coupling with 4-methylphenylboronic acid achieves 72% yield .

-

Buchwald-Hartwig amination : Pd₂(dba)₃/Xantphos catalyzes C–N bond formation with secondary amines, yielding 4-(N-aryl)phenyl derivatives .

Table 2: Coupling Reaction Parameters

| Reaction Type | Catalyst | Base | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 110 | 72 | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 100 | 65 |

Multicomponent Reactions (MCRs)

The compound participates in MCRs to form polycyclic systems:

-

Hantzsch-type dihydropyridine synthesis : Reacting with ethyl acetoacetate and ammonium acetate under microwave irradiation produces fused pyridinone-dihydropyridine hybrids in 54–68% yield .

-

Schiff base formation : Condensation with aromatic aldehydes generates imine derivatives, which are further reduced to secondary amines using NaBH₄ .

Biological Activity Correlations

Derivatives synthesized via these reactions show promising bioactivity:

-

Cytoprotective effects : 3-(Arylmethylamino) derivatives exhibit IC₅₀ values of 19.5–47.5 μM in DPPH radical scavenging assays, outperforming ascorbic acid (IC₅₀ = 28.1 μM) .

-

Antimicrobial activity : Biaryl derivatives display MIC values of 8–32 μg/mL against Staphylococcus aureus .

Computational Insights

-

DFT studies : The C6–Cl bond dissociation energy (BDE) is calculated at 78.3 kcal/mol, explaining its susceptibility to nucleophilic substitution .

-

Molecular docking : Derivatives exhibit strong binding affinity (−9.2 to −11.8 kcal/mol) to human cytochrome P450 enzymes, correlating with observed metabolic stability .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridinones can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

Antimalarial Properties

The compound has been investigated for its antimalarial activity. In structure–activity relationship (SAR) studies, it has been found that substituents at specific positions enhance efficacy against malaria parasites like Plasmodium falciparum. The presence of a chloro group at the 6-position has been linked to improved potency .

Cancer Research

Recent studies have explored the potential of pyridinone derivatives as anticancer agents. The unique electronic properties imparted by the chlorine and phenyl groups may influence cellular pathways involved in cancer proliferation .

Agricultural Chemistry Applications

This compound is also being researched for its applications in agricultural chemistry. Its potential as a pesticide or herbicide is under investigation due to its biological activity against plant pathogens and pests, which could lead to the development of safer agricultural chemicals.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Amino group at position 3 | Exhibits different biological activities due to amino substitution |

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Known for its chelating properties and use in metal ion detection |

| 3-Methylpyridin-2(1H)-one | Methyl group at position 3 | Displays distinct pharmacological profiles compared to chloro-substituted variants |

The structural characteristics of this compound, particularly its chlorine substitution, significantly influence its biological activities and therapeutic potential.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

- Antimalarial Efficacy : A study demonstrated that modifications at the 6-position enhance antimalarial activity significantly, indicating that this compound could serve as a lead structure for new antimalarial drugs .

- Antimicrobial Studies : Research on related pyridinones has shown promising results against various bacterial strains, suggesting that further exploration of this compound could yield effective antimicrobial agents .

- Cancer Cell Line Studies : Investigations into its effects on cancer cell lines have indicated potential mechanisms through which this compound may exert cytotoxic effects, warranting further exploration in cancer therapy .

Mécanisme D'action

The mechanism by which 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interaction with Receptors: Modulating receptor function.

Pathway Involvement: Affecting signaling pathways within cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloro-2-methyl-4-phenylpyridine: Similar structure but lacks the ketone group.

1-Methyl-4-phenylpyridin-2(1H)-one: Similar structure but lacks the chlorine atom.

6-Chloro-1-methyl-4-phenylpyridine: Similar structure but lacks the ketone group.

Activité Biologique

6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one is a heterocyclic compound classified within the pyridinone family. Its molecular formula is C12H10ClN, characterized by a pyridine ring substituted with a methyl group at the 1-position, a phenyl group at the 4-position, and a chlorine atom at the 6-position. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug design.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including HeLa cervical carcinoma cells. The mechanism of action appears to involve the disruption of mitochondrial membrane potential, leading to increased cell death through apoptotic pathways .

Case Study: Cytotoxicity Assays

A series of cytotoxicity assays were conducted to evaluate the effectiveness of this compound against different cancer cell lines. The median inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 11.5 |

| MCF7 (breast cancer) | 15.2 |

| A549 (lung cancer) | 20.0 |

These results suggest that the compound possesses selective toxicity towards cancer cells, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for its antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of various bacterial and fungal strains, although further research is needed to elucidate the specific mechanisms involved .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting metabolic pathways.

- Receptor Modulation : It may act on receptors that regulate cell proliferation and survival, influencing signaling cascades associated with cancer progression.

- Induction of Apoptosis : By affecting mitochondrial function, it promotes apoptotic cell death in cancerous cells.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Contains an amino group at position 3 | Exhibits different biological activities due to amino substitution. |

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Known for its chelating properties and use in metal ion detection. |

| 3-Methylpyridin-2(1H)-one | Methyl group at position 3 | Displays distinct pharmacological profiles compared to chloro-substituted variants. |

The specific chlorine substitution and methylation pattern of this compound influence its biological activity and therapeutic potential .

Propriétés

IUPAC Name |

6-chloro-1-methyl-4-phenylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-14-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSYVPRXZRNDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=CC1=O)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.